3-Nitrosalicylic Acid Sodium Salt

Description

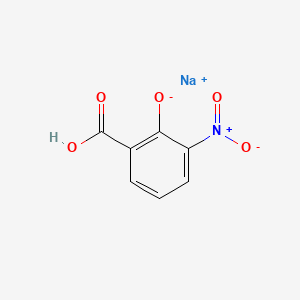

Structure

2D Structure

Propriétés

IUPAC Name |

sodium;2-carboxy-6-nitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5.Na/c9-6-4(7(10)11)2-1-3-5(6)8(12)13;/h1-3,9H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXOJVOMIITILS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])[O-])C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716323 | |

| Record name | Sodium 2-carboxy-6-nitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164915-53-1 | |

| Record name | Sodium 2-carboxy-6-nitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitrosalicylic Acid Sodium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 3 Nitrosalicylic Acid Sodium Salt

Regioselective Nitration Approaches for Salicylic (B10762653) Acid Precursors

The synthesis of 3-nitrosalicylic acid primarily involves the nitration of salicylic acid. This process, however, is complicated by the formation of isomeric byproducts, necessitating a focus on regioselective approaches to favor the desired 3-nitro isomer over the 5-nitro isomer.

Optimization of Reaction Conditions for Isomer Selectivity (e.g., 3-nitro vs. 5-nitrosalicylic acid)

The nitration of salicylic acid typically yields a mixture of 3-nitrosalicylic acid and 5-nitrosalicylic acid. researchgate.netlookchem.com The hydroxyl (-OH) group of salicylic acid directs nitration to the ortho and para positions, while the carboxylic acid (-COOH) group directs to the meta position. The stronger activating effect of the hydroxyl group generally leads to a mixture of ortho (3-nitro and 5-nitro) products. doubtnut.com

Achieving selectivity for the 3-nitro isomer is a significant challenge. Many conventional nitration methods tend to favor the formation of the 5-nitro isomer. lookchem.com However, research has shown that specific reaction conditions can influence the isomer ratio. For instance, a method utilizing 2-propyl nitrate (B79036) in a multiphase system of sulfuric acid, dichloromethane, and water has been reported to produce a 56:44 ratio of 3-nitro to 5-nitrosalicylic acid. researchgate.netlookchem.com This represents a notable improvement in the yield of the 3-nitro isomer compared to other methods that predominantly yield the 5-nitro product. lookchem.com

Another approach to enhance regioselectivity involves the use of a continuous flow reactor. A recent patented method using a flow reactor with iron(III) hexacyanoferrate(II) (Prussian blue) as a catalyst in a mixture of acetic acid and nitric acid at 50°C has demonstrated remarkable selectivity, achieving a 99.8% purity of 3-nitrosalicylic acid with only 0.2% of the 5-nitro isomer. chemicalbook.com This method highlights the potential of microreactor technology to control reaction parameters with high precision, thereby maximizing the yield of the desired isomer. chemicalbook.comgoogle.com

Comparative Analysis of Nitrating Agents and Reaction Systems (e.g., 2-propyl nitrate/sulfuric acid, sodium nitrite (B80452)/sulfuric acid)

Various nitrating agents and systems have been employed for the synthesis of nitrosalicylic acids, each with distinct advantages and disadvantages regarding yield, selectivity, and safety.

| Nitrating System | Description | Isomer Ratio (3-nitro:5-nitro) | Overall Yield of 3-NSA | Reference |

| 2-Propyl Nitrate / H₂SO₄ | A multiphase system also containing tetrabutylammonium (B224687) hydrogensulfate, dichloromethane, and water. | 56:44 | 30% (after purification) | researchgate.netlookchem.com |

| Sodium Nitrite / H₂SO₄ | Involves mixing salicylic acid and sodium nitrite with sulfuric acid at controlled temperatures. | Not specified, but a described method yields 64% of what is claimed to be 3-nitrosalicylic acid. | 64% | prepchem.com |

| Nitric Acid / Acetic Acid | Often used for producing 5-nitrosalicylic acid, but can be adapted. | Generally favors 5-nitro isomer. | Not specified for 3-nitro isomer. | lookchem.comresearchgate.net |

| Nitric Acid / Sulfuric Acid (Mixed Acid) | A classic but less selective method. | Typically favors 5-nitro isomer. | Low, requires extensive purification. | |

| Iron(III) Hexacyanoferrate(II) / Nitric Acid / Acetic Acid | Utilizes a flow reactor for precise control. | 99.8 : 0.2 | 99.8% (crude product) | chemicalbook.com |

The use of 2-propyl nitrate offers a safer and more selective alternative to traditional methods like using nitric acid/sulfuric acid mixtures, which can be highly exothermic and less regioselective. researchgate.netlookchem.comresearchgate.net The sodium nitrite/sulfuric acid system, while reportedly providing a good yield, requires careful temperature control to manage the reaction's exothermicity. prepchem.com The development of flow chemistry methods, such as the one using an iron catalyst, represents a significant advancement in achieving high selectivity and yield under safer, continuous processing conditions. chemicalbook.comgoogle.com

Conversion Pathways to the Sodium Salt Form

Once 3-nitrosalicylic acid is synthesized and isolated, it is converted to its sodium salt for various applications. This conversion involves neutralization and subsequent purification.

Neutralization and Salt Formation Procedures

The conversion of 3-nitrosalicylic acid to its sodium salt is typically achieved through a neutralization reaction with a sodium base. A common procedure involves dissolving the synthesized 3-nitrosalicylic acid in water and then adding a solution of a base like sodium hydroxide (B78521) or sodium carbonate until the acid is fully neutralized. biosynth.com The completion of the neutralization can be monitored by pH measurement.

For instance, a described method for the synthesis of related compounds involves treating the crude product with aqueous sodium carbonate, which selectively dissolves the acidic product as its sodium salt, allowing for separation from non-acidic impurities. jku.at A similar principle can be applied to 3-nitrosalicylic acid.

Yield Optimization and Byproduct Minimization in Salt Synthesis

Optimizing the yield of the sodium salt primarily depends on the purity of the starting 3-nitrosalicylic acid and the efficiency of the neutralization and isolation steps. The presence of the 5-nitro isomer can lead to a mixture of sodium salts, which may be difficult to separate. Therefore, starting with highly pure 3-nitrosalicylic acid is crucial.

Minimizing byproducts during salt formation involves using the stoichiometric amount of base to avoid excess alkalinity, which could potentially promote side reactions or affect the stability of the product. Careful control of temperature and concentration during the neutralization and subsequent crystallization or precipitation of the sodium salt is also important to maximize yield and purity. lookchem.com

Advanced Purification and Isolation Techniques

For the separation of 3-nitro and 5-nitrosalicylic acid isomers, a classical method involves fractional crystallization of their potassium salts. researchgate.netresearchgate.net In a reported procedure, a mixture of the isomers is treated with a potassium carbonate solution. researchgate.net The potassium salt of 3-nitrosalicylic acid is less soluble and can be selectively crystallized from the solution. researchgate.netlookchem.com The purified potassium salt is then re-acidified, typically with a strong acid like hydrochloric acid, to precipitate the pure 3-nitrosalicylic acid. researchgate.netlookchem.com The resulting solid is then washed and dried. researchgate.netlookchem.com

The final isolation of the 3-nitrosalicylic acid sodium salt would involve crystallization from a suitable solvent system. The choice of solvent and the control of cooling rates are critical to obtaining a product with high purity and a well-defined crystalline form. Techniques such as vacuum drying can be employed to remove residual solvent and water. lookchem.com

Crystallization Strategies for High Purity (e.g., via potassium salt intermediates)

A significant challenge in the synthesis of 3-nitrosalicylic acid is its separation from the concurrently formed 5-nitrosalicylic acid isomer. acs.org Direct nitration of salicylic acid often yields a mixture where the 3-nitro and 5-nitro isomers are present in a roughly 56:44 ratio. researchgate.netresearchgate.netlookchem.com An effective and classic method for purifying the 3-nitro isomer is through fractional crystallization by forming an intermediate potassium salt. researchgate.netlookchem.com

This purification strategy leverages the differential solubility of the potassium salts of the two isomers. The process involves treating the crude isomeric mixture with a potassium carbonate solution. tandfonline.com The mixture is heated to ensure complete dissolution, forming a clear, dark-orange solution. researchgate.nettandfonline.com As the solution is allowed to cool under controlled conditions, the potassium salt of 3-nitrosalicylic acid preferentially crystallizes due to its lower solubility, leaving the more soluble potassium 5-nitrosalicylate in the mother liquor. researchgate.nettandfonline.com

Table 1: Crystallization-Based Purification of 3-Nitrosalicylic Acid via Potassium Salt Intermediate

| Step | Description | Reagents | Outcome | Purity Reference |

|---|---|---|---|---|

| Isomer Mixture Treatment | The crude product from salicylic acid nitration is dissolved. | Mixture of 3- and 5-nitrosalicylic acid (56:44 ratio), Potassium Carbonate Solution, Water. researchgate.netresearchgate.nettandfonline.com | A homogenous, dark-orange solution of potassium salts. tandfonline.com | N/A |

| Selective Crystallization | The solution is heated to reflux and then slowly cooled to room temperature, followed by refrigeration. | N/A (Cooling Process) | Preferential precipitation of potassium 3-nitrosalicylate as fine yellow needles. researchgate.net | >99% (for the potassium salt intermediate) researchgate.net |

| Isolation | The crystalline solid is separated from the mother liquor. | N/A (Filtration) | Isolated potassium 3-nitrosalicylate. researchgate.net | N/A |

| Acidification | The purified potassium salt is redissolved in water and treated with acid. | Potassium 3-nitrosalicylate, Deionized Water, Hydrochloric Acid. researchgate.netlookchem.com | Precipitation of pure 3-nitrosalicylic acid. lookchem.com | >99% researchgate.net |

Chromatographic Separation Methods for Isomeric Mixtures

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer a powerful analytical and preparative tool for separating isomeric mixtures of nitrosalicylic acid and related compounds. These methods are essential for quality control and for isolating pure compounds when crystallization is not ideal.

A developed and validated isocratic HPLC method has been shown to effectively separate 3-nitrosalicylic acid (3NSA) from related substances like 4-aminophenol (B1666318) (4APh), phenol (B47542), and mesalamine (5-aminosalicylic acid) in a short runtime of about six minutes. researchgate.net This method utilizes a C18 reversed-phase column and a specific mobile phase to achieve sharp peaks with good resolution (>2). researchgate.net The optimal conditions involve a mobile phase containing 5mM octane-1-sulfonic acid sodium salt in water, with the pH adjusted to 2.70, run at ambient temperature and monitored at a UV wavelength of 210 nm. researchgate.net

The principles for separating positional isomers, such as 3-nitro and 5-nitrosalicylic acid, are well-established. For instance, a comparable separation of nitrobenzoic acid isomers (ortho, meta, and para) was successfully achieved using reversed-phase HPLC on a C18 column with an eluent composed of 2-propanol, water, and acetic acid. doi.org This demonstrates the utility of C18 stationary phases in resolving the subtle polarity differences between positional isomers on a benzene (B151609) ring, a strategy directly applicable to the 3-nitro/5-nitro salicylic acid separation challenge. doi.org

Table 2: HPLC Method for Separation of 3-Nitrosalicylic Acid and Related Compounds

| Parameter | Specification | Purpose | Source |

|---|---|---|---|

| Chromatography Type | High-Performance Liquid Chromatography (HPLC) | Analytical separation and quantification. | researchgate.net |

| Stationary Phase | C18, end-capped (250 × 4.6 mm, 5µm) | Reversed-phase separation based on hydrophobicity. | researchgate.net |

| Mobile Phase | 5mM octane-1-sulfonic acid sodium salt in water (pH adjusted to 2.70 with o-phosphoric acid), mixed with an organic modifier (60/40 ratio). | To elute compounds and achieve separation. The ion-pairing agent (sulfonic acid salt) enhances resolution. | researchgate.net |

| Detection | UV-Vis at 210 nm | To detect and quantify the aromatic compounds as they elute. | researchgate.net |

| Flow Rate | Isocratic (not specified in abstract) | To maintain a constant mobile phase composition for reproducible separation. | researchgate.net |

| Outcome | Baseline separation of 3-nitrosalicylic acid, mesalamine, 4-aminophenol, and phenol with resolution >2. | researchgate.net |

Coordination Chemistry and Metal Complexation Studies Involving 3 Nitrosalicylic Acid Sodium Salt

Ligand Properties and Coordination Modes

The 3-nitrosalicylate anion typically functions as a bidentate ligand, coordinating to metal ions through the oxygen atoms of the carboxylate and the adjacent hydroxyl group. This forms a stable six-membered chelate ring, a common feature for salicylate-type ligands.

3-Nitrosalicylic acid demonstrates effective chelation with a range of divalent and trivalent metal ions. Potentiometric studies have confirmed the formation of stable complexes with ions such as Mg(II), Mn(II), Cu(II), and Zn(II). researchgate.netscispace.com For these divalent cations, complex species of the type ML and ML₂ are commonly observed, where M represents the metal ion and L is the 3-nitrosalicylato ligand. scispace.com The formation of these complexes is pH-dependent, with species distribution varying according to the acidity of the medium. scispace.com

The interaction with trivalent metal ions like Al(III) and Fe(III) has also been thoroughly investigated. core.ac.ukrsc.org These hard metal ions have a strong affinity for the oxygen donor atoms of the ligand. For Fe(III), studies on related salicylate (B1505791) derivatives show the formation of 1:2 complexes where two bidentate ligands occupy the equatorial plane of an octahedral geometry, with solvent molecules in the axial positions. researchgate.netmdpi.com Similarly, 3-nitrosalicylic acid is used as a ligand for the synthesis of iron and aluminum complexes for applications such as chelation therapy. lookchem.comsigmaaldrich.com

The electronic properties of the 3-nitrosalicylate ligand are significantly modulated by its functional groups. The nitro group (-NO₂) at the 3-position is strongly electron-withdrawing due to both inductive and resonance effects. rsc.org This effect decreases the electron density on the aromatic ring and, consequently, lowers the basicity of both the carboxylic acid and the phenolic hydroxyl groups. scispace.com This reduction in basicity (reflected in lower pKa values compared to unsubstituted salicylic (B10762653) acid) leads to a general decrease in the stability constants of the resulting metal complexes. scispace.comrsc.org

Conversely, the hydroxyl group (-OH) acts as an electron-donating group, participating directly in coordination upon deprotonation. The interplay between the electron-withdrawing nitro group and the coordinating hydroxyl and carboxylate groups defines the ligand's donor characteristics and the stability of the metal-ligand bond. rsc.org Some studies also suggest that the nitro group in the C-3 position may introduce steric effects that influence the formation of certain complex species, such as protonated 1:1 complexes with oxovanadium(IV).

Synthesis and Characterization of Metal Complexes

The creation and verification of metal-3-nitrosalicylato complexes involve established chemical procedures and analytical techniques.

While specific, detailed synthetic procedures for discrete metal complexes of 3-nitrosalicylic acid are not extensively documented in readily available literature, general methods for preparing metal-salicylate type complexes are well-established. Typically, these syntheses involve the reaction of a soluble metal salt (e.g., chloride or nitrate) with the sodium salt of 3-nitrosalicylic acid in a suitable solvent, often water or an alcohol/water mixture. researchgate.netnist.gov The resulting complex may precipitate from the solution or be isolated by slow evaporation of the solvent.

For instance, the synthesis of related copper(II) complexes with other substituted salicylates has been achieved by reacting the components in a 1:2:2 molar ratio (metal:salicylate:ancillary ligand) in a methanol-water solution. nih.gov Similarly, a method for synthesizing 3-nitrosalicylic acid itself involves the nitration of salicylic acid followed by crystallization of the potassium 3-nitrosalicylate salt, which can then be converted to the free acid. researchgate.net This salt could serve as a direct precursor in complexation reactions.

The definitive structure of coordination compounds is determined using single-crystal X-ray diffraction. Although a specific crystal structure for a metal-3-nitrosalicylato complex is not prominently reported, the analysis of closely related structures, such as those of 5-nitrosalicylate complexes, provides valuable insights. tandfonline.comrcsb.org

Thermodynamic and Kinetic Aspects of Complex Formation

The stability and formation rates of metal-3-nitrosalicylato complexes are crucial for understanding their behavior in solution.

Potentiometric titrations are a primary method for determining the thermodynamic stability constants of these complexes. researchgate.netscispace.com The stability of the complexes generally follows the Irving-Williams series for divalent metals. As expected from the electronic effects of the nitro group, the stability constants for 3-nitrosalicylate complexes are typically lower than those for the corresponding salicylic acid complexes. scispace.com Computational studies using Density Functional Theory (DFT) have complemented experimental findings, confirming that while the Al-O bond is mainly ionic, covalent interactions primarily determine the stability trends. rsc.org

Below is a table of selected stability constants for metal complexes with 3-nitrosalicylic acid.

| Metal Ion | Complex Species | Log K | Temperature (°C) | Ionic Strength (M) | Reference |

| Mg(II) | ML | 3.33 | 30.0 | 0.100 (KNO₃) | scispace.com |

| ML₂ | 2.45 | 30.0 | 0.100 (KNO₃) | scispace.com | |

| Mn(II) | ML | 4.09 | 30.0 | 0.100 (KNO₃) | scispace.com |

| ML₂ | 3.03 | 30.0 | 0.100 (KNO₃) | scispace.com | |

| Cu(II) | ML | 6.81 | 30.0 | 0.100 (KNO₃) | scispace.com |

| ML₂ | 5.09 | 30.0 | 0.100 (KNO₃) | scispace.com | |

| Zn(II) | ML | 4.70 | 30.0 | 0.100 (KNO₃) | scispace.com |

| ML₂ | 3.80 | 30.0 | 0.100 (KNO₃) | scispace.com | |

| Al(III) | AlA⁺ | - | 30.0 | 0.1 (NaClO₄) | core.ac.uk |

Note: 'ML' refers to the 1:1 complex, and 'ML₂' refers to the 1:2 metal-to-ligand complex. Data for Al(III) was studied kinetically without a reported stability constant in the cited source.

Kinetic studies on the complex formation between the aluminum(III) ion and 3-nitrosalicylic acid have been conducted using stopped-flow and spectrophotometric methods. core.ac.uk The results indicate that the formation of the AlA⁺ complex involves reactions with both the Al(OH₂)₆³⁺ and the hydrolyzed Al(OH)(OH₂)₅²⁺ species. core.ac.uk The dissociation of the complex was found to proceed through both spontaneous and acid-catalyzed pathways. core.ac.uk Such kinetic data are essential for understanding the mechanisms of ligand substitution and the reactivity of the metal center. core.ac.uk

Determination of Protonation Constants and Formation Constants

The chelating behavior of 3-nitrosalicylic acid (H₂L) is preceded by the deprotonation of its carboxylic acid and phenolic hydroxyl groups. The protonation constants, which are the reciprocals of the acid dissociation constants (Ka), quantify the affinity of the ligand for protons. The first protonation constant (log K₁) corresponds to the association of a proton with the phenolate (B1203915) group (L²⁻ + H⁺ ⇌ HL⁻), while the second (log K₂) relates to the protonation of the carboxylate group (HL⁻ + H⁺ ⇌ H₂L).

Potentiometric titration is a primary technique used to determine these constants. Studies have determined the protonation constants for 3-nitrosalicylic acid in aqueous solutions. The presence of the electron-withdrawing nitro group generally lowers the basicity of the phenolic and carboxylic groups compared to the parent salicylic acid, resulting in lower protonation constants. theshifters.it For instance, at an ionic strength of 0.1 M, the log K₁ and log K₂ values for 3-nitrosalicylic acid have been reported as approximately 9.87 and 1.73-1.76, respectively. scispace.com

The formation constants (also known as stability constants, log K) quantify the stability of the resulting metal-ligand complexes. These are typically determined for stepwise complex formation (e.g., M²⁺ + L²⁻ ⇌ ML and ML + L²⁻ ⇌ ML₂²⁻). Research has provided formation constants for 3-nitrosalicylic acid with various divalent and trivalent metal ions. theshifters.itscispace.comscielo.br

The stability of these complexes is influenced by the nature of the metal ion and the ligand. For instance, the complexation of Fe(III) and Al(III) with 3-nitrosalicylic acid has been thoroughly investigated, revealing the formation of ML, ML₂, and ML₃ species. theshifters.it Similarly, complexes with divalent metals such as Cu(II), Zn(II), Mg(II), and Mn(II) have been characterized. scispace.comresearchgate.net The nitro-substituted ligand generally forms less stable complexes than unsubstituted salicylic acid, a direct consequence of the reduced basicity of the coordinating groups. theshifters.itscispace.com However, this effect can be beneficial in designing chelators with specific metal ion affinities. theshifters.it

Below are tables summarizing reported protonation and formation constants.

Interactive Table: Protonation Constants for 3-Nitrosalicylic Acid (3-NSA)

| Ligand | log K₁ (HL/H·L) | log K₂ (H₂L/H·HL) | Conditions | Reference |

|---|---|---|---|---|

| 3-NSA | 9.87 | 1.76 | µ=0.100M (KNO₃), T=30.0°C | scispace.com |

| 3-NSA | 9.87 | 1.73 | µ=0.100M (KNO₃), T=30.0°C | scispace.com |

Interactive Table: Formation Constants (log β) for Metal Complexes of 3-Nitrosalicylic Acid

| Metal Ion | Complex | log β | Conditions | Reference |

|---|---|---|---|---|

| Mg(II) | ML | 4.09 | µ=0.100M (KNO₃), T=30.0°C | scispace.com |

| ML₂ | 6.84 | µ=0.100M (KNO₃), T=30.0°C | scispace.com | |

| Mn(II) | ML | 4.86 | µ=0.100M (KNO₃), T=30.0°C | scispace.com |

| ML₂ | 8.01 | µ=0.100M (KNO₃), T=30.0°C | scispace.com | |

| Cu(II) | ML | 8.12 | µ=0.100M (KNO₃), T=30.0°C | scispace.com |

| ML₂ | 14.15 | µ=0.100M (KNO₃), T=30.0°C | scispace.com | |

| Zn(II) | ML | 5.89 | µ=0.100M (KNO₃), T=30.0°C | scispace.com |

| ML₂ | 10.05 | µ=0.100M (KNO₃), T=30.0°C | scispace.com | |

| Al(III) | ML | 10.74 | µ=0.1 M (KCl), T=25.0°C | theshifters.it |

| ML₂ | 19.46 | µ=0.1 M (KCl), T=25.0°C | theshifters.it | |

| ML₃ | 25.86 | µ=0.1 M (KCl), T=25.0°C | theshifters.it | |

| Fe(III) | ML | 12.33 | µ=0.1 M (KCl), T=25.0°C | theshifters.it |

| ML₂ | 22.04 | µ=0.1 M (KCl), T=25.0°C | theshifters.it | |

| ML₃ | 29.00 | µ=0.1 M (KCl), T=25.0°C | theshifters.it | |

| MoO₂²⁺ | MHL | 11.23 | µ=0.100 M (KCl), T=25.0°C | scielo.br |

Stability of Metal–Ligand Complexes in Aqueous and Non-Aqueous Media

Studies on related salicylic acids in mixed-solvent systems, such as water-ethanol mixtures, show that protonation constants generally increase with a higher proportion of the organic solvent. shd.org.rs This trend is attributed to the decrease in the dielectric constant of the medium, which strengthens the electrostatic interactions between the proton and the ligand's anionic sites. A similar effect can be anticipated for the stability of the metal-ligand complexes, where a lower dielectric constant would enhance the electrostatic attraction between the metal cation and the ligand anion, potentially leading to higher stability constants.

The solubility of 3-nitrosalicylic acid itself varies greatly across different solvents, being highest in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylformamide (DMF), and lowest in water. acs.org This suggests that solvent-solute interactions are strong in these organic solvents. The stability of the metal complexes in these non-aqueous media would depend on the balance between the favorable solvation of the ligand and the metal ion versus the favorable energy of complex formation. In general, aromatic ortho-hydroxycarboxylic acids like 3-nitrosalicylic acid are known to form stable complexes in both aqueous and non-aqueous solutions. iupac.org

Reaction Mechanisms of Complexation

The formation of a metal complex is not instantaneous but follows a specific reaction pathway or mechanism. Kinetic studies provide insight into these mechanisms. The complexation of aluminum(III) with 3-nitrosalicylate has been investigated to elucidate its reaction mechanism. niscpr.res.in

In acidic aqueous solutions, Al(III) exists as the hydrated ion, [Al(H₂O)₆]³⁺, and its hydrolyzed form, [Al(H₂O)₅(OH)]²⁺. Kinetic data indicate that the formation of the Al(III)-3-nitrosalicylate complex (AlA⁺) involves both of these aluminum species as reactants. niscpr.res.in The rate of complex formation increases with pH, which supports the higher reactivity of the hydrolyzed [Al(H₂O)₅(OH)]²⁺ species compared to the fully aquated ion. niscpr.res.in The substitution reaction at the [Al(H₂O)₅(OH)]²⁺ center is approximately 1000 times faster than at the [Al(H₂O)₆]³⁺ center. niscpr.res.in

The mechanism of ligand substitution at the metal center is critical. For the reaction involving [Al(H₂O)₅(OH)]²⁺, evidence suggests a dissociative interchange (Id) mechanism. niscpr.res.in In this pathway, the rate-determining step is the dissociation of a water molecule from the inner coordination sphere of the metal ion, which is then rapidly followed by the entry of the ligand. Conversely, for the less reactive [Al(H₂O)₆]³⁺ species, an associative interchange (Ia) mechanism, where the incoming ligand first associates with the metal complex before a coordinated water molecule departs, cannot be ruled out. niscpr.res.in The dissociation of the formed AlA⁺ complex is found to be catalyzed by acid, involving a protonation pre-equilibrium of the chelate, likely at the coordinated phenoxide group, followed by a rate-limiting dechelation step. niscpr.res.in

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 3-Nitrosalicylic Acid Sodium Salt, typically recorded in a solvent like DMSO-d₆, reveals characteristic signals for the aromatic protons. The aromatic region of the spectrum displays three distinct signals corresponding to the protons on the benzene (B151609) ring. Due to the electronic effects of the hydroxyl (-OH), carboxylate (-COO⁻Na⁺), and nitro (-NO₂) substituents, these protons experience different chemical environments, leading to variations in their chemical shifts (δ).

In a typical ¹H NMR spectrum of the sodium salt in DMSO-d₆, the aromatic protons appear at approximately δ 8.01 ppm, δ 7.92 ppm, and δ 6.59 ppm. chemicalbook.com The proton adjacent to the nitro group and carboxylate group is the most deshielded and appears furthest downfield, while the proton situated between the hydroxyl and another proton is the most shielded.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

To interact with the data, you can sort the table by clicking on the headers.

| Proton Assignment | Chemical Shift (δ) in ppm | Solvent |

| Aromatic H | 8.014 | DMSO-d₆ |

| Aromatic H | 7.917 | DMSO-d₆ |

| Aromatic H | 6.591 | DMSO-d₆ |

| Data sourced from ChemicalBook. chemicalbook.com |

Complementing the proton data, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound shows seven distinct carbon signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the attached functional groups. The carbon of the carboxylate group (COO⁻) is typically found at the most downfield position, often above 160 ppm. The carbons directly bonded to the electron-withdrawing nitro group and the electron-donating hydroxyl group also have characteristic chemical shifts. Aromatic carbons generally resonate in the range of 110-160 ppm. The specific assignments are confirmed through techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate carbon signals with their attached protons. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

The IR and Raman spectra of this compound are characterized by several key absorption bands that confirm its structure. chemicalbook.comresearchgate.net

O-H Stretch: A broad absorption band is typically observed for the phenolic hydroxyl (O-H) stretch, usually in the region of 3200-3600 cm⁻¹. Its broadness is indicative of hydrogen bonding.

C=O Stretch: The carboxylate group (COO⁻) gives rise to strong asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically found around 1550-1610 cm⁻¹, while the symmetric stretch appears in the 1300-1420 cm⁻¹ region.

NO₂ Stretches: The nitro group (-NO₂) is identified by two strong stretching vibrations: an asymmetric stretch near 1500-1560 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. researchgate.net

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring.

C-O Stretch: The phenolic C-O stretching vibration is typically observed in the 1200-1300 cm⁻¹ range.

Interactive Data Table: Characteristic Vibrational Modes for 3-Nitrosalicylate Derivatives

To interact with the data, you can sort the table by clicking on the headers.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric NO₂ Stretch | ~1560 | Nitro (-NO₂) |

| C=C Aromatic Stretch | ~1560 | Benzene Ring |

| Symmetric NO₂ Stretch | ~1350 | Nitro (-NO₂) |

| C-O Stretch / O-H Bend | 1320-1210 | Carboxylate / Phenol (B47542) |

| Data interpreted from studies on related nitrosalicylates. researchgate.netresearchgate.net |

The vibrational spectra provide clear evidence of intermolecular interactions, primarily hydrogen bonding. The broad nature of the phenolic O-H stretching band is a classic indicator of its involvement in hydrogen bonds with neighboring molecules, such as the nitro or carboxylate groups. Shifts in the positions of the C=O and NO₂ stretching frequencies compared to their theoretical values in an isolated molecule can also indicate their participation in intermolecular or intramolecular hydrogen bonding, which stabilizes the crystal lattice.

Mass Spectrometry (MS) for Molecular Confirmation and Degradation Product Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of the compound and to identify its fragments and degradation products.

For 3-Nitrosalicylic Acid, the parent compound of the sodium salt, the molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight (183.12 g/mol ). nih.govbiosynth.com Common fragments observed in the mass spectrum include peaks at m/z 165, resulting from the loss of a water molecule (H₂O), and other fragments corresponding to the loss of CO₂ or NO₂. nih.gov

When analyzing the sodium salt, the presence of sodium can lead to the formation of sodium adducts and cluster ions, which can complicate the spectra. nih.gov Furthermore, studies on the environmental fate of 3-Nitrosalicylic Acid have used mass spectrometry to identify products of nitrate-mediated photooxidation. Key degradation products identified include compounds with formulas C₆H₄N₂O₆, C₆H₅NO₅, and C₆H₅NO₄, which result from the substitution of the carboxylic acid group with a nitro or hydroxyl group. acs.org This information is crucial for understanding the transformation pathways of the compound under various conditions.

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of 3-Nitrosalicylic Acid, offering high resolution and sensitivity for both purity verification and quantification in the presence of related substances.

The development of a robust HPLC method is fundamental for the accurate analysis of this compound. A validated isocratic, reverse-phase HPLC (RP-HPLC) method has been established for the separation and detection of 3-nitrosalicylic acid (3NSA) alongside other compounds like mesalamine, 4-aminophenol (B1666318), and phenol. researchgate.netgrowingscience.com This method demonstrates high efficiency, achieving good resolution and sharp peaks within a short runtime of approximately six minutes. growingscience.com

The method typically employs a C18 end-capped column as the stationary phase. researchgate.net The validation process confirms the method's reliability for laboratory use, showing excellent resolution (at least >2) and minimal peak asymmetry (tailing factor of about 1), even at trace concentrations of 1 µg/L (ppm). researchgate.netgrowingscience.com The assay purity of commercially available 3-Nitrosalicylic Acid is often specified as ≥98.0% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com

Table 1: Optimized HPLC Chromatographic Conditions

| Parameter | Specification | Source |

|---|---|---|

| Column | C18, end-capped (250 × 4.6) mm, 5µm | researchgate.net |

| Mobile Phase | Buffer / Methanol (B129727) (60/40) | researchgate.netgrowingscience.com |

| Buffer | 5mM octane-1-sulfonic acid sodium salt in water, pH adjusted to 2.70 with o-phosphoric acid | researchgate.netgrowingscience.com |

| Elution Mode | Isocratic | growingscience.com |

| Flow Rate | 1.5 ml/min | growingscience.com |

| Oven Temperature | ~25°C | growingscience.com |

| Detection | UV-Vis | researchgate.net |

| Runtime | ~6 minutes | growingscience.com |

Method optimization is critical for achieving the necessary sensitivity and selectivity for trace analysis. Key parameters investigated during method development include the pH of the mobile phase, eluent composition and percentage, buffer concentration, and detection wavelength. researchgate.netgrowingscience.com For the separation of 3-nitrosalicylic acid and related impurities, a mobile phase consisting of a buffer and methanol in a 60:40 ratio was found to be optimal. researchgate.netgrowingscience.com

The selection of the detection wavelength is particularly important for maximizing signal intensity and achieving low detection limits. In one study, different wavelengths (210 nm, 220 nm, 230 nm, and 240 nm) were evaluated. researchgate.net The highest peak intensity was observed at 210 nm, which was subsequently selected as the optimum wavelength for the analysis. researchgate.net This optimization allows for the reliable detection and quantification of trace amounts of 3-nitrosalicylic acid. researchgate.netgrowingscience.com The method's sensitivity is demonstrated by its low limit of detection (LD) and limit of quantification (QL). researchgate.net

Table 2: Linearity Data for 3-Nitrosalicylic Acid (3NSA) at 210 nm

| Concentration (ppm) | Peak Area (mV.min) |

|---|---|

| 0.01 | 220 |

| 0.1 | 4278 |

| 0.5 | 24657 |

| 1 | 58478 |

| 5 | 299201 |

| 10 | 626286 |

This table is generated based on data reported for a mixture containing 3NSA and other compounds, where the peak area corresponds to the 3NSA peak. researchgate.netgrowingscience.com

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in elucidating the properties of this compound, particularly its acid-base equilibria and its functional role in applications like corrosion inhibition.

Potentiometric titration is a precise technique used to determine the equilibrium constants, such as protonation constants (pKa values), of acidic compounds. researchgate.netscispace.com For 3-nitrosalicylic acid (3-NSA), these constants have been determined by titrating a solution of the acid with a standard strong base, like potassium hydroxide (B78521) (KOH), while monitoring the p[H] (-log [H+]) with a glass electrode. scispace.comscielo.br The experiments are conducted at a constant temperature and ionic strength, maintained by a background electrolyte like potassium nitrate (B79036) (KNO3) or potassium chloride (KCl). scispace.comscielo.br

The resulting titration data is processed using specialized computer programs to calculate the protonation constants. scispace.com Studies have shown that the nitro-substituted salicylic (B10762653) acids are more effective complexing agents for divalent metal ions at typical soil pH values than salicylic acid itself. researchgate.netscispace.com

Table 3: Protonation Constants for 3-Nitrosalicylic Acid and Salicylic Acid

| Ligand | log K₁ (COOH) | log K₂ (OH) | Experimental Conditions | Source |

|---|---|---|---|---|

| 3-Nitrosalicylic Acid | 2.11 | 10.51 | T = 30.0 ± 0.1 °C, µ = 0.100M (KNO₃) | scispace.com |

| Salicylic Acid | 2.81 | 13.06 | T = 30.0 ± 0.1 °C, µ = 0.100M (KNO₃) | scispace.com |

3-Nitrosalicylic acid and its sodium salt are recognized for their application as corrosion inhibitors. sigmaaldrich.com Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to evaluate the performance of these inhibitors and the protective coatings that contain them. researchgate.net

In corrosion studies, EIS is used to probe the interface between a metal substrate (such as aluminum, steel, or magnesium alloys) and a corrosive environment (e.g., 3.5% NaCl solution). researchgate.nethereon.de When 3-nitrosalicylic acid is incorporated into a protective coating, such as a polypyrrole nanocomposite, EIS can measure properties like the coating's resistance and capacitance. researchgate.netresearchgate.net A high impedance value at low frequencies is generally indicative of superior corrosion protection, suggesting that the coating is effectively acting as a barrier to prevent corrosive species from reaching the metal surface. researchgate.netsemanticscholar.org The technique has been used to prove the protective efficacy of paint films containing polypyrrole/SiO2 nanocomposites doped with 3-nitrosalicylic acid. researchgate.net

Applications in Materials Science and Engineering Research

Corrosion Inhibition Mechanisms and Performance

3-Nitrosalicylic acid and its sodium salt are recognized as effective corrosion inhibitors for various metals, notably for magnesium and aluminum alloys. biosynth.commdpi.com Their protective action stems from their specific chemical structure and ability to interact with metal surfaces and corrosive species.

The primary mechanism by which 3-nitrosalicylic acid protects metal surfaces is through chelation and the formation of a protective layer. The molecule features a hydroxyl group and a nitro group on a benzene (B151609) ring, which facilitate binding to metal ions. This is particularly effective in suppressing the detrimental effects of iron impurities often present in magnesium alloys. hereon.desemanticscholar.org By forming stable and soluble complexes with Fe³⁺ ions, it prevents their re-deposition onto the magnesium surface, which would otherwise create galvanic cells and accelerate corrosion. hereon.desemanticscholar.org

The effectiveness of salicylic (B10762653) acid derivatives as corrosion inhibitors has been demonstrated for highly corroding pure magnesium and aluminum-containing alloys such as AZ31, AZ91, and AM50. mdpi.comhereon.desemanticscholar.org The formation of a protective film on the metal surface acts as a barrier, mitigating the corrosive attack in various environments. biosynth.com

Table 1: Fe³⁺ Binding Affinity of Salicylic Acid Derivatives

| Compound | Stability Constant (logKst) | Reference |

| 3-Nitrosalicylic Acid | 14.19 | hereon.desemanticscholar.org |

| 3-Methylsalicylic Acid | 18.13 | |

| 5-Nitrosalicylic Acid | 14.57 | |

| 3,5-Dinitrosalicylic Acid | 16.32 |

To enhance and prolong its protective effects, 3-nitrosalicylic acid is frequently incorporated into advanced protective coatings and nanocomposites. A notable application is its use as a dopant in polypyrrole/SiO₂ (polypyrrole/silica) nanocomposites. researchgate.netresearchgate.netresearchgate.net In this system, the nanocomposite is synthesized with varying concentrations of 3-nitrosalicylic acid (e.g., 0.0025 M, 0.005 M, and 0.01 M) to create a protective paint film for aluminum. researchgate.net

Furthermore, it is used in "smart" self-healing coatings. rsc.orgresearchgate.net The inhibitor can be encapsulated within nanocontainers, such as polyaniline (PANI) nanocapsules, which are then embedded in a coating matrix. faramavaad.irvdoc.pub When the coating is damaged (e.g., by a scratch), a local trigger, such as a change in pH or redox potential at the corrosion site, causes the nanocontainers to release the 3-nitrosalicylic acid. rsc.orgresearchgate.netacs.org This targeted release allows for active self-healing of the protective layer, preventing further corrosion. faramavaad.ir For instance, microcapsules with a 3-nitrosalicylic acid core and a redox-responsive polyaniline shell have been developed. rsc.org The reduction of the PANI shell at the onset of corrosion increases its permeability, releasing the inhibitor precisely where it is needed. rsc.org

The performance of coatings containing 3-nitrosalicylic acid sodium salt is rigorously evaluated using electrochemical methods. Techniques such as Electrochemical Impedance Spectroscopy (EIS), open-circuit potential (OCP) measurements, and salt spray tests are commonly employed. biosynth.comresearchgate.netresearchgate.net

In a study on polypyrrole/SiO₂ nanocomposite coatings doped with 3-nitrosalicylic acid on aluminum, EIS and salt spray tests confirmed the protective efficacy. researchgate.netresearchgate.net The results indicated that the best corrosion prevention was achieved with a paint film containing a 2% concentration of the nanocomposite doped with 0.01 M 3-nitrosalicylic acid. researchgate.netresearchgate.net OCP measurements of these coatings also demonstrated a protective plateau, indicating stable passivation of the metal surface. researchgate.net Similarly, EIS has been used to assess the barrier properties of self-healing coatings, showing that coatings with inhibitor-loaded microspheres can restore high impedance values (above 10¹⁰ Ω cm²) after being scratched and healed. acs.org

Table 2: Electrochemical Data for Coatings with 3-Nitrosalicylic Acid Doped PPy/SiO₂

| Parameter | Measurement | Result | Reference |

| Dopant Concentration | Molarity (M) | 0.01 M (Optimal) | researchgate.net |

| Coating Performance | Salt Spray Test | Best protection at 0.01 M | researchgate.net |

| Corrosion Resistance | Electrochemical Impedance Spectroscopy (EIS) | High impedance values indicating good barrier properties | researchgate.net |

| Surface Passivation | Open-Circuit Potential (OCP) | Stable potential over time | researchgate.net |

Polymeric Materials Synthesis and Modification

Beyond corrosion inhibition, 3-nitrosalicylic acid and its sodium salt play a role in the synthesis and modification of polymeric materials, particularly conductive polymers.

3-Nitrosalicylic acid is used as a supporting electrolyte and dopant in the electrochemical synthesis (electrodeposition) of conductive polymers like polypyrrole (PPy). sigmaaldrich.com When electropolymerizing pyrrole (B145914) onto a metal substrate such as aluminum or steel, the presence of an electrolyte containing 3-nitrosalicylic acid facilitates the process and incorporates the nitrosalicylate anion into the polymer backbone as a dopant. researchgate.netnih.gov This is crucial for creating conductive polymer coatings designed for corrosion protection. sigmaaldrich.com

Another advanced synthetic application involves using 3-nitrosalicylic acid as a precursor in a "template monomer" approach. jku.at This strategy is employed to synthesize AB-alternating polyacrylamide copolymers, where the nitrosalicylic acid moiety is part of a more complex monomer designed to ensure a specific alternating sequence during polymerization. jku.at

The incorporation of 3-nitrosalicylic acid as a dopant during polymerization significantly influences the final properties of the material. In conductive polymer gels (CPGs), the choice and concentration of the dopant (cross-linker) can be used to tune the material's conductivity over a wide range. acs.org For polypyrrole gels, typical conductivities range from 0.1 to 10 S cm⁻¹, a value that is highly dependent on the dopant used. acs.org

Environmental Chemistry and Degradation Studies

Photochemical Degradation Pathways

Photochemical degradation, particularly in aqueous environments, represents a significant pathway for the transformation of 3-Nitrosalicylic Acid. The presence of other chemical species, such as nitrates, and environmental parameters like pH and temperature, can substantially influence the rate and byproducts of these reactions.

In sunlit aquatic environments, the presence of nitrate (B79036) ions can accelerate the degradation of 3-Nitrosalicylic Acid through photooxidation. The photolysis of nitrate generates highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents that can initiate the degradation of organic compounds. This process is a key factor in the transformation of many organic pollutants in atmospheric and terrestrial waters rsc.orgcityu.edu.hk. While direct kinetic studies on 3-Nitrosalicylic Acid are limited, research on other monocarboxylic acids has shown that higher concentration ratios of nitrate to the organic acid lead to faster photodegradation rates. This is attributed to the increased production of hydroxyl radicals from the photolysis of higher concentrations of nitrate rsc.org.

The nitrate-mediated photooxidation of 3-Nitrosalicylic Acid leads to the formation of various functionalized products. Research has identified several key intermediates, indicating a complex degradation pathway. The primary functionalized products that have been identified include C6H4N2O6, C6H5NO5, and C6H5NO4. These products suggest that the degradation process can involve the substitution of the carboxylic acid group (-COOH) with a nitro group (-NO2) or a hydroxyl group (-OH) on the benzene (B151609) ring. Furthermore, the detection of products containing two nitro groups suggests that nitration of the aromatic ring can occur during the photooxidation process, likely through reactions with nitrogen dioxide (NO2) formed from the photolysis of nitrate.

Identified Photolysis Products of 3-Nitrosalicylic Acid

| Molecular Formula | Plausible Transformation |

|---|---|

| C6H4N2O6 | Substitution of the -COOH group with a -NO2 group and addition of a -OH group. |

| C6H5NO5 | Substitution of the -COOH group with a -OH group. |

| C6H5NO4 | Further hydroxylation of the aromatic ring. |

The rates of photochemical degradation of organic compounds are highly dependent on environmental conditions. While specific kinetic data for 3-Nitrosalicylic Acid is not extensively documented, the principles governing the photolysis of related compounds provide valuable insights.

pH: The pH of the aqueous solution is a critical factor influencing photodegradation rates. For other carboxylic acids, the observed photodegradation rates during nitrate-mediated photooxidation are strongly pH-dependent rsc.orgcityu.edu.hk. The speciation of the carboxylic acid (dissociated vs. undissociated form) and the pH-dependent formation of hydroxyl radicals from nitrate photolysis are key contributing factors rsc.org. For instance, studies on other organic acids have shown varying optimal pH values for maximum degradation, indicating that the effect of pH is compound-specific rsc.org.

Temperature: Temperature generally has a positive correlation with the rate of photochemical degradation. An increase in temperature can accelerate the degradation efficiency. For instance, the degradation efficiency of 3-Nitrosalicylic Acid at 30°C has been observed to be 2.0 times higher than at 0°C. This is attributed to the acceleration of all reaction rates as described by the Arrhenius equation and an increase in the quantum yields of nitrate photolysis to produce reactive species at higher temperatures.

Nitrate Concentration: The concentration of nitrate ions directly impacts the rate of photooxidation. Higher nitrate concentrations lead to a greater production of hydroxyl radicals upon photolysis, which in turn increases the degradation rate of the organic compound rsc.org. Studies on other monocarboxylic acids have demonstrated that higher ratios of nitrate to the carboxylic acid result in faster photodegradation rsc.org.

General Influence of Environmental Factors on Photodegradation of Aromatic Acids

| Environmental Factor | General Influence on Photodegradation Rate | Reasoning |

|---|---|---|

| pH | Highly influential and compound-specific | Affects the speciation of the acid and the production of reactive oxygen species. |

| Temperature | Increases with rising temperature | Accelerates reaction kinetics and enhances the quantum yield of radical formation. |

| Nitrate Concentration | Increases with higher concentration | Leads to greater production of hydroxyl radicals for oxidation. |

Biotransformation and Microbial Degradation Studies

The microbial breakdown of nitroaromatic compounds is a key process in their environmental remediation. While specific studies on 3-Nitrosalicylic Acid are limited, research on related compounds provides a framework for understanding its potential biotransformation.

There is evidence to suggest that nitrosalicylic acids can be intermediates in the microbial degradation of other nitroaromatic compounds. For example, the degradation of 5-nitroanthranilate (B1242031) by Bradyrhizobium sp. JS329 proceeds through a pathway where 5-nitrosalicylic acid is a key metabolite. The initial step involves the hydrolytic deamination of 5-nitroanthranilate to form 5-nitrosalicylic acid, which is then subject to ring cleavage by a dioxygenase enzyme without the prior removal of the nitro group cityu.edu.hk. This indicates that microorganisms possess the enzymatic machinery to transform nitrosalicylic acid structures.

The bioremediation of sites contaminated with nitroaromatic compounds is an area of active research. Various microorganisms, including bacteria and fungi, have been shown to degrade these compounds. Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are capable of mineralizing a variety of nitroaromatic compounds through the action of their non-specific lignin-degrading enzymes. Similarly, certain aerobic bacteria can utilize nitroaromatic compounds as a source of carbon and nitrogen.

The environmental fate of 3-Nitrosalicylic Acid is influenced by its persistence and mobility in soil and water. Its water solubility suggests a potential for transport in aqueous systems. The persistence in the environment will be determined by the interplay of photochemical and microbial degradation processes. While specific data on the half-life of 3-Nitrosalicylic Acid in different environmental compartments is scarce, the recalcitrant nature of many nitroaromatic compounds suggests that it may persist in the environment under conditions not favorable for degradation.

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 3-nitrosalicylate.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamentally described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.orgwuxiapptec.com A smaller gap generally suggests higher reactivity.

In molecules like 3-nitrosalicylate, the HOMO is typically associated with the electron-donating parts of the molecule, such as the aromatic ring and the hydroxyl and carboxylate groups. The LUMO, conversely, is associated with the electron-accepting nitro group. The distribution of electron density in these orbitals dictates the molecule's behavior in chemical reactions. For instance, the HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties (Illustrative) (Note: Specific calculated values for 3-Nitrosalicylic Acid Sodium Salt are not readily available in the searched literature. The following table is illustrative based on typical values for similar aromatic nitro compounds.)

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | ~ 4.5 eV |

Reactivity Predictions and Mechanistic Insights (e.g., proton transfer reactions)

Quantum chemical calculations can predict the reactivity of a molecule by identifying the most likely sites for chemical reactions and elucidating reaction mechanisms. An important reaction pathway for salicylic (B10762653) acid and its derivatives is intramolecular proton transfer. semanticscholar.org

In 3-nitrosalicylic acid, a proton transfer can occur between the hydroxyl and carboxylate groups. Computational studies can model the potential energy surface of this reaction, identifying the transition state and calculating the activation energy barrier. The presence of the nitro group, with its strong electron-withdrawing nature, can influence the acidity of the phenolic proton and the basicity of the carboxylate group, thereby affecting the thermodynamics and kinetics of the proton transfer process.

Theoretical investigations into the proton transfer mechanisms in related salicylic acid derivatives have been conducted to understand these intricate processes. semanticscholar.org Such studies provide a basis for predicting the behavior of 3-nitrosalicylic acid and its sodium salt in similar reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their interactions with the surrounding environment over time.

Intermolecular Interactions and Solvation Effects

For this compound in an aqueous solution, MD simulations can provide a detailed picture of the solvation shell around the 3-nitrosalicylate anion and the sodium cation. These simulations can reveal the nature and strength of intermolecular interactions, such as hydrogen bonding between the carboxylate and nitro groups of the anion and the surrounding water molecules.

The simulations can also quantify the number of water molecules in the first and second solvation shells and their residence times, providing insights into the local solvent structure and dynamics. Understanding these solvation effects is crucial as they can significantly influence the compound's solubility, stability, and reactivity.

Self-Assembly and Aggregation Behavior

At higher concentrations, molecules like sodium 3-nitrosalicylate may exhibit self-assembly and aggregation in solution. MD simulations can be employed to investigate the initial stages of this process. By simulating a system with multiple 3-nitrosalicylate anions and sodium cations in a water box, it is possible to observe their spontaneous organization into larger aggregates.

These simulations can help identify the driving forces behind aggregation, such as hydrophobic interactions between the aromatic rings and electrostatic interactions between the charged groups and counterions. The size, shape, and stability of the resulting aggregates can also be characterized, providing a molecular-level understanding of the self-assembly process. While specific MD studies on this compound are not prevalent, simulations of related aggregating small molecules provide a methodological framework for such investigations. researchgate.netchemicalbook.commdpi.com

Spectroscopic Simulations and Comparison with Experimental Data

Computational methods can simulate various types of spectra, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of the experimental results.

For 3-nitrosalicylic acid and its sodium salt, experimental ¹H and ¹³C NMR spectra are available. chemicalbook.comnih.gov Computational methods, such as those based on DFT, can predict the NMR chemical shifts of the different nuclei in the molecule. Comparing the simulated spectra with the experimental ones can help in the definitive assignment of the observed peaks to specific atoms in the molecular structure.

Similarly, vibrational spectra (IR and Raman) can be simulated computationally. The calculated vibrational frequencies and intensities can be compared with experimental IR and Raman spectra. nih.gov This comparison is crucial for assigning the observed vibrational bands to specific molecular motions, such as the stretching and bending of different functional groups. While a direct comparison for 3-nitrosalicylic acid is not readily found in the literature, studies on very similar molecules like 3,5-dinitrosalicylic acid have shown good agreement between computed and experimental vibrational wavenumbers. researchgate.netzendy.io

Table 2: Comparison of Experimental and Illustrative Calculated Vibrational Frequencies (cm⁻¹) for 3-Nitrosalicylic Acid (Note: This table is illustrative. Specific calculated values for 3-Nitrosalicylic Acid are not available in the searched literature. The experimental values are from available data, and the calculated values are typical for similar compounds.)

| Vibrational Mode | Experimental IR (cm⁻¹) nih.gov | Illustrative Calculated (DFT) (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3096 | ~3100 |

| C=O Stretch (Carboxylic Acid) | 1667 | ~1670 |

| NO₂ Asymmetric Stretch | 1519 | ~1525 |

| NO₂ Symmetric Stretch | 1357 | ~1360 |

| C-O Stretch (Phenolic) | 1251 | ~1255 |

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Green Chemistry Approaches

Green chemistry principles are at the forefront of these new approaches. The goal is to enhance the selectivity of the nitration process, minimize the use of hazardous reagents, and reduce energy consumption. One promising strategy involves the use of alternative nitrating agents and catalyst systems that favor the formation of the 3-nitro isomer. For instance, employing 2-propyl nitrate (B79036) in the presence of sulfuric acid and a phase transfer catalyst has been shown to improve the ratio of 3-nitrosalicylic acid to its 5-nitro isomer.

Another avenue of exploration is the use of micellar media to control the reaction environment. Anionic, cationic, and nonionic surfactants can create microenvironments that influence the orientation of the reactants, thereby enhancing regioselectivity. Photochemical nitration using sodium nitrite (B80452) under UV irradiation represents another green approach, offering a pathway that avoids harsh acidic conditions.

The development of continuous flow reactors for nitration is also a significant step towards greener production. Microreactors provide superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and reduced waste streams.

Table 1: Comparison of Synthetic Methods for 3-Nitrosalicylic Acid

| Method | Reagents | Key Features | Green Chemistry Aspects |

| Traditional Nitration | Nitric Acid, Sulfuric Acid | Low regioselectivity, harsh conditions | Low atom economy, hazardous waste |

| Improved Nitration | 2-Propyl Nitrate, Sulfuric Acid, Phase Transfer Catalyst | Improved 3-nitro to 5-nitro isomer ratio | Higher selectivity, potentially milder conditions |

| Micellar-Mediated Nitration | Nitric Acid, Surfactants (e.g., SDS, CTAB) | High regioselectivity, mild reaction conditions | Reduced use of harsh acids, potential for aqueous media |

| Photochemical Nitration | Sodium Nitrite, UV light | Avoids strong acids, ambient temperature | Energy-efficient, atom economical |

| Flow Chemistry | Various (adapted for flow) | Precise control, enhanced safety, high throughput | Reduced waste, improved process intensification |

Exploration of New Applications in Advanced Materials

The unique molecular structure of 3-nitrosalicylic acid sodium salt, featuring a carboxylate, a hydroxyl, and a nitro group, makes it a versatile building block for a variety of advanced materials. Its ability to act as a ligand for metal ions is being exploited in the synthesis of Metal-Organic Frameworks (MOFs). While research on MOFs using the 3-nitrosalicylate ligand is still emerging, studies on the isomeric 5-nitrosalicylate have demonstrated the potential to create frameworks with interesting properties, such as luminescence. These luminescent MOFs are being investigated for their ability to selectively detect nitroaromatic compounds, which are common explosives and pollutants.

In the realm of polymer science, 3-nitrosalicylic acid and its sodium salt are being used as dopants for conductive polymers. For example, polypyrrole films doped with 3-nitrosalicylic acid have been shown to exhibit enhanced corrosion protection for metals like aluminum. The dopant plays a crucial role in the polymer's conductivity and its ability to form a protective passive layer on the metal surface. Research is ongoing to optimize the concentration of the dopant and to explore its use in combination with other materials, such as silica (B1680970) nanoparticles, to create robust nanocomposite coatings.

Table 2: Applications of 3-Nitrosalicylate in Advanced Materials

| Material Type | Role of 3-Nitrosalicylate | Potential Applications | Research Findings |

| Metal-Organic Frameworks (MOFs) | Ligand | Chemical sensing, gas storage, catalysis | Isomeric 5-nitrosalicylate forms luminescent MOFs for detecting nitroaromatics. acs.org |

| Conductive Polymers (e.g., Polypyrrole) | Dopant | Anti-corrosion coatings, electronic devices | Improves corrosion resistance of aluminum. researchgate.net The dopant concentration influences the protective properties of the polymer film. researchgate.net |

| Nanocomposites | Dopant/Functional component | Enhanced anti-corrosion coatings | Polypyrrole/SiO2 nanocomposites doped with 3-nitrosalicylic acid show promising corrosion protection. researchgate.net |

Deeper Understanding of Environmental Transformation Processes

As the use of this compound increases, so does the importance of understanding its environmental fate. Recent studies have begun to shed light on its transformation in both atmospheric and biological systems.

One significant area of research is its atmospheric photodegradation. 3-Nitrosalicylic acid is considered a brown carbon (BrC) chromophore, meaning it can absorb solar radiation and contribute to climate effects. Studies on its nitrate-mediated aqueous-phase photooxidation have shown that it can be degraded by sunlight, with an estimated atmospheric half-life that can be influenced by factors such as nitrate concentration, pH, and temperature. acs.org The primary degradation products identified include compounds formed by the replacement of the carboxylic acid group with a nitro or hydroxyl group. acs.org

In terms of biodegradation, research on related nitroaromatic compounds provides valuable insights. For instance, the bacterium Bradyrhizobium sp. strain JS329 has been shown to degrade 5-nitroanthranilic acid by first converting it to 5-nitrosalicylic acid through a deaminase enzyme. asm.orgnih.govnih.gov This is followed by ring cleavage catalyzed by a dioxygenase. asm.orgnih.gov Similarly, the white-rot fungus Phanerochaete chrysosporium is capable of degrading 3,5-dinitrosalicylic acid, a process involving enzymes like lignin (B12514952) peroxidase and manganese-dependent peroxidase. mdpi.com This suggests that microorganisms possessing similar enzymatic machinery could potentially degrade 3-nitrosalicylic acid. The initial steps would likely involve the reduction of the nitro group to an amino group or decarboxylation, followed by aromatic ring cleavage.

Table 3: Environmental Transformation of Nitrosalicylic Acids

| Transformation Process | Organism/Condition | Key Enzymes/Mechanisms | Potential Products |

| Atmospheric Photodegradation | Nitrate-mediated photooxidation | Reaction with hydroxyl and nitrogen dioxide radicals | Dinitro- and dihydroxy- derivatives |

| Bacterial Biodegradation | Bradyrhizobium sp. (on 5-nitroanthranilate) | Deaminase, Dioxygenase | Aminosalicylic acid, ring-fission products asm.orgnih.gov |

| Fungal Biodegradation | Phanerochaete chrysosporium (on 3,5-dinitrosalicylic acid) | Lignin Peroxidase, Manganese Peroxidase, Laccase | 3-Amino-5-nitrosalicylic acid, 2,4-dinitrophenol, ring-cleavage products mdpi.com |

Advanced Computational Modeling for Predictive Research

Computational modeling is becoming an indispensable tool for accelerating research and development, and the study of this compound is no exception. Density Functional Theory (DFT) is a powerful quantum mechanical method being applied to understand the fundamental properties of this and related molecules.

While direct computational studies predicting novel applications of 3-nitrosalicylic acid are still in their early stages, research on analogous compounds is laying the necessary groundwork. For example, DFT calculations have been used to study the solubility and solvent effects of 5-nitrosalicylic acid, providing insights into its behavior in different chemical environments. researchgate.net Such studies are crucial for optimizing its use in synthesis and material fabrication.

Furthermore, computational methods are being used to investigate the intramolecular and intermolecular interactions of salicylic (B10762653) acid and its derivatives. These studies help in understanding how these molecules self-assemble and interact with other species, which is fundamental for designing new co-crystals and functional materials.

In the future, advanced computational modeling could be employed for more predictive purposes. For instance, it could be used to:

Screen potential catalysts for greener synthetic routes by calculating reaction pathways and activation energies.

Predict the electronic and optical properties of novel MOFs and conductive polymers incorporating the 3-nitrosalicylate moiety.

Simulate the binding of 3-nitrosalicylic acid to enzyme active sites to better understand its biodegradation pathways and potential for bioremediation.

Model its atmospheric reactions to refine predictions of its environmental impact.

Table 4: Computational Modeling Approaches for Salicylic Acid Derivatives

| Computational Method | Focus of Study | Application/Insight | Relevance to 3-Nitrosalicylic Acid |

| Density Functional Theory (DFT) | Solubility and solvent effects of 5-nitrosalicylic acid | Understanding dissolution thermodynamics for process optimization. researchgate.net | Provides a framework for predicting the solubility of the 3-nitro isomer in various solvents. |

| DFT and QTAIM (Quantum Theory of Atoms in Molecules) | Intra- and intermolecular interactions in salicylic acid | Elucidating hydrogen bonding and other non-covalent interactions. | Essential for designing co-crystals and understanding its role in self-assembly for materials science. |

| DFT and Spectroscopic Calculations | Vibrational and electronic spectra of 5-nitrosalicylic acid | Aiding in the experimental characterization of the molecule. | Can be applied to predict and interpret the spectra of 3-nitrosalicylic acid and its sodium salt. |

| Molecular Dynamics (MD) Simulations | Adsorption on surfaces | Predicting the behavior of the molecule at interfaces. | Useful for modeling its performance as a corrosion inhibitor or as a functional group in heterogeneous catalysis. |

Q & A

Q. What statistical approaches are recommended for validating quantitative results in studies using this compound?

- Methodology : Employ replicate analyses (n ≥ 3) with ANOVA to assess intra- and inter-day variability. Limit of detection (LOD) and quantification (LOQ) should be calculated via IUPAC guidelines (3σ and 10σ of blank signals, respectively). Outlier detection using Grubbs’ test minimizes false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.